molecular formula C11H8N2 B11917223 2-Methylquinoline-5-carbonitrile

2-Methylquinoline-5-carbonitrile

Cat. No.: B11917223
M. Wt: 168.19 g/mol
InChI Key: XTFFRROIGALDGL-UHFFFAOYSA-N
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Description

2-Methylquinoline-5-carbonitrile is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry. The compound features a quinoline ring system with a methyl group at the 2-position and a cyano group at the 5-position, making it a versatile intermediate in various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylquinoline-5-carbonitrile can be achieved through several methods. One common approach involves the reaction of 2-methylquinoline with cyanogen bromide in the presence of a base such as sodium hydroxide. Another method includes the use of microwave irradiation to facilitate the reaction between 2-methylquinoline and a suitable nitrile source under solvent-free conditions .

Industrial Production Methods

Industrial production of this compound often employs green chemistry principles to minimize environmental impact. Techniques such as solvent-free reactions, the use of recyclable catalysts, and microwave-assisted synthesis are commonly used to enhance efficiency and reduce waste .

Chemical Reactions Analysis

Types of Reactions

2-Methylquinoline-5-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline-5-carboxylic acid derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine group, resulting in 2-methylquinoline-5-amine.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Methylquinoline-5-carbonitrile has numerous applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug discovery and development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Methylquinoline-5-carbonitrile involves its interaction with various molecular targets and pathways. In biological systems, the compound can inhibit specific enzymes or receptors, leading to its antimicrobial or anticancer effects. The cyano group at the 5-position plays a crucial role in its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methylquinoline-5-carbonitrile is unique due to the presence of both the methyl and cyano groups, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable intermediate in synthetic chemistry and a promising candidate for drug development .

Properties

IUPAC Name

2-methylquinoline-5-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2/c1-8-5-6-10-9(7-12)3-2-4-11(10)13-8/h2-6H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTFFRROIGALDGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC(=C2C=C1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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